molecular formula C18H36N2NiS4 B086654 Nickel(II) dibutyldithiocarbamate CAS No. 13927-77-0

Nickel(II) dibutyldithiocarbamate

Cat. No.: B086654
CAS No.: 13927-77-0
M. Wt: 467.5 g/mol
InChI Key: HPOWMHUJHHIQGP-UHFFFAOYSA-L
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Description

Nickel(II) dibutyldithiocarbamate is a coordination compound with the chemical formula C18H36N2NiS4. It is known for its distinctive green color and is primarily used in various industrial applications due to its unique chemical properties. The compound is part of the dithiocarbamate family, which is characterized by the presence of sulfur atoms that can form strong bonds with metal ions.

Mechanism of Action

Target of Action

Nickel(II) dibutyldithiocarbamate (Ni(dtc)2) primarily targets π-conjugated polymer semiconductors and blends . These materials are used in various technologies, including light and power generation, sensor technology, and electronic circuitry . They tend to suffer from reduced photofastness, which ni(dtc)2 helps to mitigate .

Mode of Action

Ni(dtc)2 interacts with its targets by inhibiting photooxidation, a process that can degrade these materials . It does this by acting as a broadband stabilizer that inhibits both the formation of reactive radicals and singlet oxygen . The mechanism of stabilization is of sacrificial nature, but contains non-sacrificial contributions in polymers where singlet oxygen is a key driver of photooxidation . Ultrafast pump–probe spectroscopy reveals quenching of triplet excited states as the central mechanism of non-sacrificial stabilization .

Biochemical Pathways

It is known that the compound’s action results in increased resilience of otherwise quickly photobleaching semiconducting thin films . This suggests that Ni(dtc)2 may influence pathways related to the stability and longevity of these materials.

Pharmacokinetics

It’s worth noting that the compound is typically used in the form of a solid and is added directly to the materials it is intended to stabilize

Result of Action

The primary result of Ni(dtc)2’s action is the increased resilience of π-conjugated polymer semiconductors and blends . Specifically, the addition of 2–10 wt% of Ni(dtc)2 to these materials can effectively inhibit photooxidation, even in the presence of detrimental, radical forming processing additives . This leads to a reduction in the short circuit current loss in air without affecting the sensitive morphology of bulk heterojunctions and without major sacrifices in semiconductor properties .

Action Environment

The action of Ni(dtc)2 is influenced by environmental factors. For instance, the compound’s effectiveness at inhibiting photooxidation suggests that it may be particularly useful in environments with high levels of light exposure . Additionally, the compound is stored under nitrogen and protected from light, indicating that these factors may influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) dibutyldithiocarbamate can be synthesized through the reaction of dibutyldithiocarbamic acid with nickel(II) chloride. The reaction typically occurs in an aqueous medium, where the dibutyldithiocarbamic acid is first prepared by reacting dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting sodium dibutyldithiocarbamate is then reacted with nickel(II) chloride to form the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The compound is then isolated through filtration, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Nickel(II) dibutyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel sulfide and other sulfur-containing products.

    Reduction: It can be reduced under specific conditions to yield nickel metal and other by-products.

    Substitution: The dithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligands such as phosphines or nitrogen-containing compounds can be used for substitution reactions.

Major Products:

    Oxidation: Nickel sulfide and sulfur dioxide.

    Reduction: Nickel metal and butylamine.

    Substitution: Various nickel complexes with different ligands.

Scientific Research Applications

Nickel(II) dibutyldithiocarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of nickel sulfide nanoparticles, which have applications in catalysis and materials science.

    Biology: The compound is studied for its potential use in biological systems due to its ability to interact with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used as a stabilizer in the production of rubber and as an antioxidant in polymer chemistry.

Comparison with Similar Compounds

Nickel(II) dibutyldithiocarbamate is unique due to its specific ligand structure and the presence of butyl groups. Similar compounds include:

    Nickel(II) diethyldithiocarbamate: Similar structure but with ethyl groups instead of butyl groups.

    Zinc(II) dibutyldithiocarbamate: Similar ligand structure but with zinc instead of nickel.

    Copper(II) dibutyldithiocarbamate: Similar ligand structure but with copper instead of nickel.

These compounds share similar properties but differ in their specific applications and reactivity due to the different metal centers.

Properties

IUPAC Name

N,N-dibutylcarbamodithioate;nickel(2+)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWMHUJHHIQGP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2NiS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020927
Record name Nickel bis(dibutyldithiocarbamate)
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Molecular Weight

467.5 g/mol
Source PubChem
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Physical Description

Dark green solid; [Hawley] Flakes; [MSDSonline]
Record name Nickel bis(dibutyldithiocarbamate)
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Density

1.26
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
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Color/Form

Dark green flakes

CAS No.

13927-77-0
Record name Bis(dibutyldithiocarbamato)nickel
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Record name Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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Record name Nickel bis(dibutyldithiocarbamate)
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Record name NICKEL DIBUTYLDITHIOCARBAMATE
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Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
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Melting Point

86 °C minimum
Record name NICKEL BIS(DIBUTYLDITHIOCARBAMATE)
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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